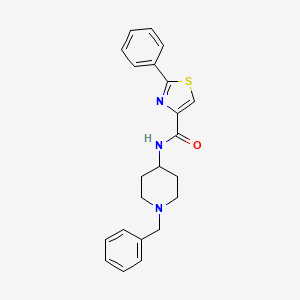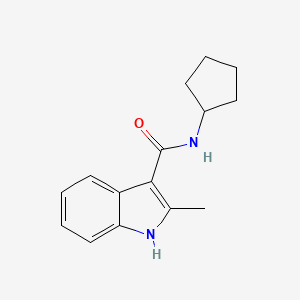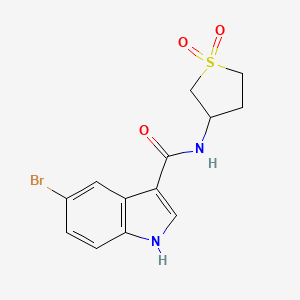![molecular formula C16H20N2O2 B7463080 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile](/img/structure/B7463080.png)
4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile, also known as MPPOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPPOB is a nitrile-containing compound that belongs to the class of benzene derivatives.
作用机制
The mechanism of action of 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile is not fully understood, but it is believed to involve the modulation of ion channel activity. This compound has been shown to selectively inhibit the activity of the TRPC6 channel, which is involved in the regulation of calcium signaling in cells. This inhibition leads to a decrease in intracellular calcium levels, which can have downstream effects on cellular processes such as gene expression and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In neuroscience, this compound has been reported to decrease neuronal excitability and reduce the amplitude of calcium signals in neurons. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In drug discovery, this compound has been used as a tool compound for the identification of novel ion channel modulators.
实验室实验的优点和局限性
4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized mechanism of action. However, there are also some limitations to its use, such as its relatively low solubility in aqueous solutions and its potential for off-target effects on other ion channels and cellular processes.
未来方向
There are several potential future directions for research on 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile. One area of interest is the development of more potent and selective TRPC6 channel inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other ion channels and cellular processes, which could lead to the identification of new therapeutic targets. Additionally, the use of this compound as a tool compound for the study of calcium signaling and other cellular processes could have broad implications for a range of scientific research areas.
合成方法
The synthesis of 4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile involves the reaction of 4-hydroxybenzonitrile with 4-methylpiperidin-1-yl-acetone in the presence of a base. The resulting product is then purified using column chromatography. This method has been reported to yield this compound in high purity and yield.
科学研究应用
4-[1-(4-Methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile has been studied for its potential applications in a wide range of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain ion channels, such as the TRPC6 channel, which is involved in the regulation of neuronal excitability. In cancer research, this compound has been reported to inhibit the growth of certain cancer cell lines, including breast and lung cancer cells. In drug discovery, this compound has been used as a lead compound for the development of novel drugs targeting ion channels and other molecular targets.
属性
IUPAC Name |
4-[1-(4-methylpiperidin-1-yl)-1-oxopropan-2-yl]oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-12-7-9-18(10-8-12)16(19)13(2)20-15-5-3-14(11-17)4-6-15/h3-6,12-13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCWEJBABLOOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-cyano-N-[(4-methoxyphenyl)methyl]cyclopentane-1-carboxamide](/img/structure/B7462999.png)

![2,4-dichloro-N-[2-[[4-[(4-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7463017.png)

![2-[[5-(4-Bromophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]butan-1-ol](/img/structure/B7463038.png)
![4-(3-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463046.png)
![N-propan-2-yl-1-[4-[(thieno[2,3-d]pyrimidin-4-ylamino)methyl]phenyl]methanesulfonamide](/img/structure/B7463050.png)
![N-(2-fluorophenyl)-N-[4-[(3-oxopiperazin-1-yl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7463058.png)
![1-[5-(4-Fluorophenyl)furan-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B7463066.png)

![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2-methylbenzamide](/img/structure/B7463072.png)
![N-[3-(dimethylsulfamoyl)phenyl]-2-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide](/img/structure/B7463083.png)

![4-(2-Bromophenoxy)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B7463091.png)